molecular formula C11H7BrFNO3 B13619189 3-(3-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

3-(3-Bromo-5-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

Cat. No.: B13619189
M. Wt: 300.08 g/mol
InChI Key: KFCWQAHVINWLKH-UHFFFAOYSA-N
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Description

3-(3-bromo-5-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, a methyl group on the oxazole ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-bromo-5-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine atoms at the desired positions.

    Formation of Oxazole Ring: The brominated and fluorinated phenyl derivative is then subjected to cyclization reactions to form the oxazole ring.

Industrial Production Methods

In an industrial setting, the production of 3-(3-bromo-5-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-bromo-5-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

    Coupling Reactions: The oxazole ring can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine are common.

Major Products Formed

    Substitution Products: Derivatives with different substituents replacing the bromine or fluorine atoms.

    Oxidation Products: Oxidized forms of the carboxylic acid group, such as carboxylates.

    Coupling Products: Complex aromatic compounds formed by coupling with other aromatic rings.

Scientific Research Applications

3-(3-bromo-5-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-bromo-5-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms, as well as the oxazole ring, allows the compound to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-5-fluorophenylboronic acid
  • 3-bromo-5-fluorophenylacetic acid
  • 3-bromo-5-fluoroanisole

Uniqueness

3-(3-bromo-5-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid is unique due to the combination of its bromine and fluorine substituents on the phenyl ring, the presence of the oxazole ring, and the carboxylic acid functional group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C11H7BrFNO3

Molecular Weight

300.08 g/mol

IUPAC Name

3-(3-bromo-5-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C11H7BrFNO3/c1-5-9(11(15)16)10(14-17-5)6-2-7(12)4-8(13)3-6/h2-4H,1H3,(H,15,16)

InChI Key

KFCWQAHVINWLKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=CC(=C2)Br)F)C(=O)O

Origin of Product

United States

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